(2R)-2-(difluoromethyl)pyrrolidine hydrochloride
Overview
Description
(2R)-2-(difluoromethyl)pyrrolidine hydrochloride is a chiral compound that features a pyrrolidine ring substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical difluoromethylation of pyrrolidine derivatives using difluoromethylating agents under controlled conditions . The reaction conditions often include the use of radical initiators and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of (2R)-2-(difluoromethyl)pyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the difluoromethyl group into various organic compounds, providing a sustainable and versatile approach .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(difluoromethyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated pyrrolinium salts.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for difluoromethylation, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include difluoromethylated pyrrolinium salts, reduced derivatives, and various substituted pyrrolidine compounds.
Scientific Research Applications
(2R)-2-(difluoromethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-(difluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in pyrrolidine metabolism . The difluoromethyl group can influence the compound’s binding affinity and reactivity, leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(difluoromethyl)pyrrolidine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and reactivity.
Difluoromethylated pyridines: Compounds with similar difluoromethyl groups but different ring structures, used in medicinal and agricultural chemistry.
Chiral pyrrolidine derivatives: Other chiral pyrrolidine compounds with various substituents, used in asymmetric synthesis and catalysis.
Uniqueness
(2R)-2-(difluoromethyl)pyrrolidine hydrochloride is unique due to its specific chiral configuration and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
(2R)-2-(difluoromethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIHQUJWAQSJNK-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807914-25-5 | |
Record name | (2R)-2-(difluoromethyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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